rac 1-O-Trimethylsilyl 3-Chloro-1,2-propanediol
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Overview
Description
rac 1-O-Trimethylsilyl 3-Chloro-1,2-propanediol is a chemical compound with the molecular formula C6H15ClO2Si and a molecular weight of 182.72 g/mol . It is also known by other names such as 1-O-Trimethylsilyl alpha-Monochlorohydrin and 1-O-Trimethylsilyl dl-Chlorohydrin . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Preparation Methods
The synthesis of rac 1-O-Trimethylsilyl 3-Chloro-1,2-propanediol typically involves the reaction of 3-chloro-1,2-propanediol with trimethylsilyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The product is then purified using standard techniques such as distillation or chromatography .
Chemical Reactions Analysis
rac 1-O-Trimethylsilyl 3-Chloro-1,2-propanediol can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide or alkoxide ions.
Oxidation Reactions: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to form 1-O-Trimethylsilyl 3-hydroxy-1,2-propanediol.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
rac 1-O-Trimethylsilyl 3-Chloro-1,2-propanediol is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It is used in the study of biochemical pathways and enzyme mechanisms.
Medicine: It is used in the development of new pharmaceuticals and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac 1-O-Trimethylsilyl 3-Chloro-1,2-propanediol involves its interaction with various molecular targets and pathways. The trimethylsilyl group can protect hydroxyl groups during chemical reactions, allowing for selective modifications of other functional groups . The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds .
Comparison with Similar Compounds
rac 1-O-Trimethylsilyl 3-Chloro-1,2-propanediol can be compared with similar compounds such as:
1-O-Trimethylsilyl 3-Bromo-1,2-propanediol: Similar in structure but contains a bromine atom instead of chlorine.
1-O-Trimethylsilyl 3-Iodo-1,2-propanediol: Contains an iodine atom instead of chlorine.
1-O-Trimethylsilyl 3-Fluoro-1,2-propanediol: Contains a fluorine atom instead of chlorine.
The uniqueness of this compound lies in its specific reactivity and the protective role of the trimethylsilyl group, which allows for selective chemical transformations .
Properties
IUPAC Name |
1-chloro-3-trimethylsilyloxypropan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15ClO2Si/c1-10(2,3)9-5-6(8)4-7/h6,8H,4-5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDJQPWVRRDNTB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OCC(CCl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClO2Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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